
5-bromo-N-butyl-3-cyclohexyl-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-butyl-3-cyclohexyl-2-hydroxybenzamide is an organic compound with the molecular formula C₁₇H₂₄BrNO₂. It is a derivative of benzamide, featuring a bromine atom, a butyl group, a cyclohexyl group, and a hydroxyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-butyl-3-cyclohexyl-2-hydroxybenzamide typically involves multiple steps:
Butylation: The attachment of the butyl group can be performed via Friedel-Crafts alkylation using butyl chloride (C₄H₉Cl) and a Lewis acid catalyst like aluminum chloride (AlCl₃).
Cyclohexylation: The cyclohexyl group can be introduced through a similar Friedel-Crafts alkylation using cyclohexyl chloride (C₆H₁₁Cl).
Hydroxylation: The hydroxyl group can be added through a hydroxylation reaction using reagents such as hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-butyl-3-cyclohexyl-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN₃).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 5-bromo-N-butyl-3-cyclohexyl-2-oxobenzamide.
Reduction: Formation of N-butyl-3-cyclohexyl-2-hydroxybenzamide.
Substitution: Formation of 5-azido-N-butyl-3-cyclohexyl-2-hydroxybenzamide.
Scientific Research Applications
5-bromo-N-butyl-3-cyclohexyl-2-hydroxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-butyl-3-cyclohexyl-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-butyl-2-hydroxybenzamide: Lacks the cyclohexyl group, which may result in different biological activity and physical properties.
5-bromo-N-butyl-3-cyclohexylbenzamide:
5-bromo-N-butyl-3-cyclohexyl-2-methoxybenzamide: Features a methoxy group instead of a hydroxyl group, leading to variations in its chemical behavior and applications.
Uniqueness
5-bromo-N-butyl-3-cyclohexyl-2-hydroxybenzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties.
Properties
CAS No. |
6284-57-7 |
|---|---|
Molecular Formula |
C17H24BrNO2 |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
5-bromo-N-butyl-3-cyclohexyl-2-hydroxybenzamide |
InChI |
InChI=1S/C17H24BrNO2/c1-2-3-9-19-17(21)15-11-13(18)10-14(16(15)20)12-7-5-4-6-8-12/h10-12,20H,2-9H2,1H3,(H,19,21) |
InChI Key |
VVSRSLZXCQGMFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC(=C1O)C2CCCCC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


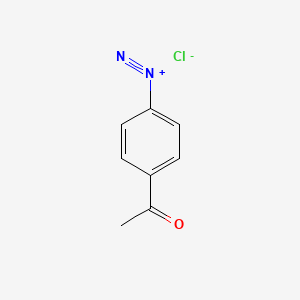
![Dimethyl[bis(octanoyloxy)]stannane](/img/structure/B14742297.png)
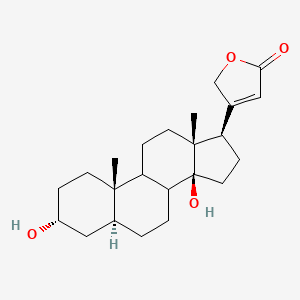
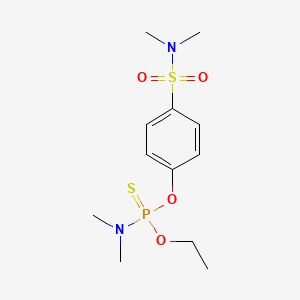

![2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[1-[4-[(2-fluorophenyl)methoxy]phenyl]ethylideneamino]acetamide](/img/structure/B14742333.png)
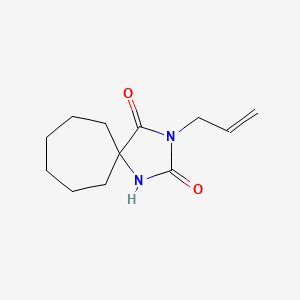
![4-[[(4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]sulfonyl]aniline](/img/structure/B14742352.png)
![1-[2-(1H-Indol-3-YL)ethyl]-3-(methoxycarbonyl)pyridin-1-ium bromide](/img/structure/B14742354.png)
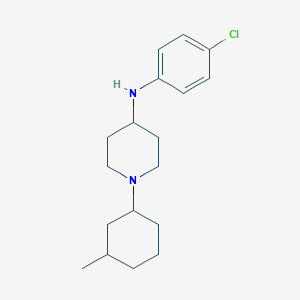

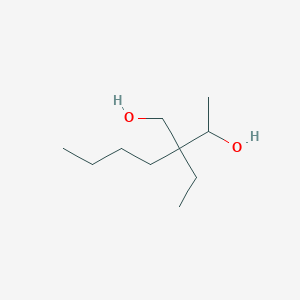

![Benzyl {[(propan-2-yl)oxy][(propan-2-yl)peroxy]phosphoryl}acetate](/img/structure/B14742386.png)
